molecular formula C12H16O3 B2660957 Ethyl 2-(3,5-dimethylphenoxy)acetate CAS No. 24242-74-8

Ethyl 2-(3,5-dimethylphenoxy)acetate

Cat. No. B2660957
Key on ui cas rn: 24242-74-8
M. Wt: 208.257
InChI Key: MHZVZOKBGRVMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09309283B2

Procedure details

Referring to FIG. 42, a mixture of pent-4-ynoic acid (1.10 g, 11.2 mmol), 4-(hydroxymethyl)phenol (1.40 g, 11.2 mmol) and DCC (3.5 g, 16.8 mmol) in THF (30 mL) was stirred at room temperature overnight. Ethyl acetate was added to dilute the mixture and the white solid was filtered off. The filtrate was collected and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=3:1 to 2:1) to afford compound 1 (0.91 g, 40% yield); 1H NMR (300 MHz, DMSO-d6): δ 7.35 (d, J=8.4 Hz, 2H), 7.06 (d, J=8.4 Hz, 2H), 5.23 (t, J=6.0 Hz, 1H), 4.49 (d, J=5.7 Hz, 2H), 2.90-2.89 (m, 1H), 2.81-2.76 (m, 2H), 2.55-2.50 (m, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3]C#C.O[CH2:9]C1C=CC(O)=CC=1.C1CCC(N=C=NC2CCCCC2)CC1.[C:32]([O:35][CH2:36][CH3:37])(=[O:34])[CH3:33].[CH2:38]1[CH2:42][O:41][CH2:40][CH2:39]1>>[CH3:3][C:2]1[CH:1]=[C:42]([CH:38]=[C:39]([CH3:9])[CH:40]=1)[O:41][CH2:33][C:32]([O:35][CH2:36][CH3:37])=[O:34]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
1.4 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)O
Name
Quantity
3.5 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to dilute the mixture
FILTRATION
Type
FILTRATION
Details
the white solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=3:1 to 2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(OCC(=O)OCC)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.